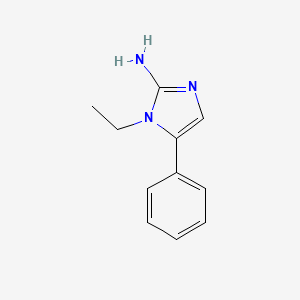

1-Ethyl-5-phenyl-1H-imidazol-2-amine

Description

Structure

3D Structure

Properties

CAS No. |

918801-59-9 |

|---|---|

Molecular Formula |

C11H13N3 |

Molecular Weight |

187.24 g/mol |

IUPAC Name |

1-ethyl-5-phenylimidazol-2-amine |

InChI |

InChI=1S/C11H13N3/c1-2-14-10(8-13-11(14)12)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,12,13) |

InChI Key |

LSOFOFLJOXWFDQ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=CN=C1N)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Preparation of 1 Ethyl 5 Phenyl 1h Imidazol 2 Amine and Its Analogues

Classical and Advanced Synthetic Strategies for 2-Aminoimidazole Scaffolds

The synthesis of the 2-aminoimidazole framework, the central structural motif of 1-Ethyl-5-phenyl-1H-imidazol-2-amine, is achievable through a range of classical and modern synthetic techniques. These strategies often involve innovative cyclization reactions and efficient multi-component assemblies.

Cyclization-Based Approaches for Imidazole (B134444) Ring Formation

The formation of the imidazole ring is the cornerstone of synthesizing 2-aminoimidazoles. Various cyclization strategies have been developed, starting from simple acyclic precursors and employing different reaction cascades to construct the heterocyclic core.

One of the foundational methods for imidazole synthesis is the Debus reaction, first reported in 1858, which involves the condensation of glyoxal (B1671930), formaldehyde (B43269), and ammonia. researchgate.net This reaction proceeds in an aqueous medium and can be adapted to produce a variety of substituted imidazoles. google.com The mechanism involves the formation of key intermediates through the reaction of the carbonyl compounds with ammonia. rsc.org Quantum-chemical analysis suggests that the most favorable pathway for imidazole ring formation is through the condensation of amine intermediates rather than imine structures. rsc.org The limiting step is often the cyclization involving an intramolecular nucleophilic attack. rsc.org

While the classic Debus synthesis yields unsubstituted imidazole, modifications to the starting materials allow for the preparation of substituted derivatives. For instance, using a different aldehyde in place of formaldehyde or a substituted glyoxal can lead to C-substituted imidazoles. To obtain a 2-aminoimidazole scaffold, a cyanamide (B42294) or a guanidine (B92328) derivative can be incorporated as the three-carbon, two-nitrogen component, reacting with an α-dicarbonyl compound.

Table 1: Representative Conditions for Imidazole Synthesis based on Glyoxal Condensation

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Glyoxal, Formaldehyde, Ammonia | Aqueous medium | Imidazole | - | researchgate.net |

| Glyoxal, Ammonia, Formaldehyde | 35-40% glyoxal added to ammonia/formaldehyde mixture at 65-70°C | Imidazole | High | google.com |

| Acetaldehyde (B116499), Glyoxal, Ammonia | Stepwise mixing of acetaldehyde with ammonia, then addition of glyoxal | 2-Methylimidazole | Selective | rsc.org |

Note: This table illustrates the general conditions for imidazole synthesis; specific application to 2-aminoimidazoles requires modified substrates.

The cyclization of amido-nitriles presents another viable route to the imidazole core. This strategy typically involves the intramolecular addition of an amine to a nitrile group. A key step can be a tandem Michael addition followed by an intramolecular amino-nitrile cyclization. nih.gov This process can be catalyzed by an organic base and often proceeds with high diastereoselectivity. nih.gov The dehydration of primary amides is a fundamental method for synthesizing the necessary nitrile precursors. rsc.orgorganic-chemistry.org

Rare-earth metal complexes have been shown to catalyze the cycloamidination of aminoalkenes with nitriles, providing direct access to substituted 2-imidazolines, which are precursors to imidazoles. researchgate.net The proposed mechanism involves the initial activation of an N-H bond by the lanthanide complex, followed by nitrile insertion to form an amidinate intermediate which then undergoes cyclization. researchgate.net

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. researchgate.net MCRs offer significant advantages, including high atom economy, procedural simplicity, and rapid generation of molecular complexity. sunway.edu.myrsc.org

The Biginelli reaction, a well-known MCR, and its variations are often employed to synthesize heterocyclic systems. rsc.org For the assembly of 2-aminoimidazoles, an MCR could involve the reaction of an α-dicarbonyl compound (like a substituted glyoxal), an aldehyde, and a guanidine derivative. This approach allows for the direct construction of the desired 2-aminoimidazole scaffold with various substituents depending on the choice of starting materials. Microwave-assisted synthesis has been shown to be an effective technique for promoting these reactions, leading to good yields and high purity of the products. sunway.edu.my

Table 2: Example of a Multi-Component Reaction for Imidazo[1,2-a]azine Synthesis

| Component 1 | Component 2 | Component 3 | Conditions | Product Class | Reference |

|---|

Note: This table demonstrates the principle of MCRs in synthesizing related fused imidazole systems, a strategy adaptable for 2-aminoimidazoles.

A novel and efficient strategy for synthesizing functionalized 1H-imidazoles involves the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. mdpi.comresearchgate.net This method relies on the synthesis of the 5-amino-1,2,3-triazole precursors, which can be achieved through dipolar azide-nitrile cycloaddition or other methods. rsc.orgmdpi.comresearchgate.net

The core transformation involves an intramolecular cyclization followed by the opening of the triazole ring, which extrudes molecular nitrogen (N₂). This process generates a carbene intermediate that subsequently rearranges to form the stable imidazole ring. This approach provides access to novel 2-substituted 1H-imidazole derivatives. mdpi.com

Table 3: Synthesis of 1H-Imidazoles via Denitrogenative Transformation

| Precursor | Conditions | Product Type | Yield | Reference |

|---|

Post-Cyclization Functionalization and Derivatization

An alternative to constructing the imidazole ring from scratch is to modify a pre-formed imidazole or 2-aminoimidazole core. This approach is particularly useful for creating a library of analogues of a target compound like this compound. Key functionalization reactions include N-alkylation and C-C bond-forming cross-coupling reactions.

For the synthesis of this compound, one could envision starting with 5-phenyl-1H-imidazol-2-amine. The ethyl group can be introduced onto the N-1 position via N-alkylation using an ethylating agent such as ethyl bromide or diethyl sulfate. Phase-transfer catalysis is an effective method for the N-alkylation of imidazoles, often providing high yields under mild conditions. znaturforsch.com

The synthesis of the 5-phenyl-1H-imidazol-2-amine precursor itself can be accomplished through various methods, including the condensation of 2-amino-1-phenylethanone with cyanamide. The phenyl group can also be introduced onto the imidazole ring using modern cross-coupling reactions, such as the Suzuki or Stille coupling, if a suitable halo-substituted imidazole is used as the starting material.

Table 4: Example of Post-Cyclization N-Alkylation

| Substrate | Reagent | Catalyst | Conditions | Product | Yield | Reference |

|---|

Note: This table illustrates a high-yield N-ethylation on a related imidazole scaffold, demonstrating the feasibility of this approach.

N-Alkylation Methods for N1-Ethyl Substitution

Direct N-alkylation of a pre-formed 2-aminoimidazole core, such as 5-phenyl-1H-imidazol-2-amine, is a common strategy to introduce the N1-ethyl group. This method typically involves the reaction of the imidazole with an ethylating agent in the presence of a base. The regioselectivity of the alkylation (N1 vs. N2 or the exocyclic amino group) is a critical aspect of this approach and can be influenced by the choice of reactants, base, and solvent system.

The use of a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) is a prevalent method for achieving N-1 selective alkylation of indazoles, a related heterocyclic system. beilstein-journals.org This system can be applied to 2-aminoimidazoles, where the hydride deprotonates the most acidic proton, typically on the imidazole ring, facilitating subsequent attack by an alkyl halide like ethyl bromide. beilstein-journals.org The choice of base and solvent is critical; for instance, different regioisomeric ratios can be obtained under varying conditions. beilstein-journals.org

Alternative approaches involve phase-transfer catalysis. For example, the synthesis of 1-ethyl-2,4,5-triphenyl-1H-imidazole has been accomplished by reacting the parent imidazole with bromoethane (B45996) in a biphasic system of dichloromethane (B109758) and water, using tetradodecylammonium bromide as a phase-transfer catalyst. znaturforsch.com This method avoids the need for strong, moisture-sensitive bases and can offer high yields. znaturforsch.com

The table below summarizes representative conditions for N-alkylation reactions on imidazole-related scaffolds.

| Catalyst/Base | Alkylating Agent | Solvent | Temperature | Yield | Reference |

| Sodium Hydride (NaH) | Alkyl Bromide | Tetrahydrofuran (THF) | Not specified | Varies | beilstein-journals.org |

| Tetradodecylammonium Bromide | Bromoethane | CH₂Cl₂/H₂O | Not specified | 87% (for lophine) | znaturforsch.com |

| Potassium Hydroxide (KOH) | Benzyl (B1604629) Halides | Not specified | 80°C | Not specified | connectjournals.com |

| t-BuOK | Alcohols | Toluene | 80°C | Good (80-90%) | nih.gov |

Hydrazinolysis of Imidazo[1,2-a]pyrimidinium Salts

A divergent and efficient route to substituted 2-aminoimidazoles involves the chemical transformation of fused heterocyclic systems. nih.gov One such method is the cleavage of imidazo[1,2-a]pyrimidinium salts with nucleophiles like hydrazine (B178648). nih.gov This process offers a pathway to 1,4,5-trisubstituted 2-aminoimidazoles that can be designed to yield the desired this compound. nih.gov

The synthesis starts with readily available 2-aminopyrimidines which are reacted with α-bromocarbonyl compounds. nih.gov This initial reaction can be performed under conventional heating or microwave irradiation to form imidazo[1,2-a]pyrimidinium salts. nih.gov Subsequent treatment of these salts with hydrazine leads to the cleavage of the pyrimidine (B1678525) ring, resulting in the formation of the desired 2-aminoimidazole core. nih.gov This method is particularly useful as it allows for the introduction of substituents at various positions of the imidazole ring based on the starting materials. nih.gov For instance, starting with an appropriately substituted 2-aminopyrimidine (B69317) and a phenyl-containing α-bromocarbonyl compound would lead to a precursor that, after ethylation and hydrazinolysis, yields the target molecule. The imidazo[1,2-a]pyrimidine (B1208166) scaffold essentially acts as a masked form of the 2-aminoimidazole moiety. researchgate.net

Pseudo-Michael Reactions with 1-Aryl-4,5-dihydro-1H-imidazol-2-amines

Pseudo-Michael reactions provide another avenue for the synthesis of complex heterocyclic systems that can be precursors to or analogues of this compound. This type of reaction involves the addition of a nucleophile to a Michael acceptor. In this context, 1-aryl-4,5-dihydro-1H-imidazol-2-amines can serve as the nucleophilic component. nih.gov

The reaction of 1-aryl-4,5-dihydro-1H-imidazol-2-amines with electrophilic reagents like ethyl 2-cyano-3-methoxyprop-2-enoate (EMCA) has been investigated. nih.gov The reaction conditions, particularly temperature, can dictate the outcome. At low temperatures (-10 °C), the reaction occurs at the exocyclic nitrogen atom, leading to open-chain enamine products. nih.gov These enamines can then be cyclized under different conditions, for example by heating in acetic acid, to form fused pyrimidine rings, specifically 1-aryl-5-oxo-2,3-dihydroimidazo[1,2-a]pyrimidine-6-carbonitriles. nih.gov While this specific outcome leads to a different heterocyclic system, the principles of the pseudo-Michael addition demonstrate a method for C-N bond formation and functionalization of the 2-aminoimidazole scaffold. nih.govmdpi.com

Catalytic Approaches in 2-Aminoimidazole Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental footprint. The synthesis of 2-aminoimidazoles has benefited from both transition metal-catalyzed processes and the development of greener, organocatalytic methodologies.

Transition Metal-Catalyzed Processes

Transition metals, particularly palladium and silver, have been employed to catalyze the formation of the 2-aminoimidazole ring. These methods often allow for the rapid construction of substituted imidazoles from accessible starting materials.

A palladium-catalyzed carboamination reaction of N-propargyl guanidines with aryl triflates has been developed for the synthesis of 2-aminoimidazole products. nih.govacs.org This methodology is significant as it forms both a C-N and a C-C bond during the annulation step, enabling the efficient construction of 2-aminoimidazoles with diverse aryl groups. nih.gov The reaction of an N-propargyl guanidine with an aryl triflate in the presence of a palladium catalyst, such as Pd(OAc)₂, and a base leads to the formation of the desired 2-aminoimidazole. acs.org This strategy allows for late-stage derivatization, which is a powerful tool in medicinal chemistry. nih.gov

Silver-catalyzed hydroamination is another effective method for synthesizing 1,4,5-trisubstituted 2-aminoimidazoles. thieme-connect.com This reaction proceeds from secondary propargylamines and thioureas. Silver nitrate (B79036) has been identified as an efficient catalyst for this transformation, which can be performed in a one-pot manner. thieme-connect.com

The following table provides examples of transition metal-catalyzed syntheses of 2-aminoimidazole derivatives.

| Catalyst | Reactants | Product Type | Reference |

| Pd(OAc)₂ | N-propargyl guanidines, Aryl triflates | Substituted 2-aminoimidazoles | nih.gov, acs.org |

| AgNO₃ | Secondary propargylamines, Thioureas | 1,4,5-Trisubstituted 2-aminoimidazoles | thieme-connect.com |

| CuI | 2-aminopyridines, Acetophenones | Imidazo[1,2-a]pyridines | researchgate.net |

Organocatalysis and Green Chemistry Methodologies (e.g., Deep Eutectic Solvents)

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes. This includes the use of organocatalysts and non-conventional solvent systems like deep eutectic solvents (DESs).

A high-yield, one-pot, two-step synthesis of 2-aminoimidazoles has been achieved using DESs as the reaction medium. mdpi.com This method involves the heterocyclodehydration process between α-chloroketones and guanidine derivatives. mdpi.com The use of DESs, such as a mixture of choline (B1196258) chloride and glycerol (B35011) or urea, significantly reduces reaction times compared to conventional organic solvents like THF. mdpi.comnih.gov For instance, reactions that typically require 10-12 hours in THF can be completed in 4-6 hours in a DES. mdpi.com Furthermore, these reactions can often be run under air, avoiding the need for an inert atmosphere. mdpi.comnih.gov The use of a choline chloride-urea DES can also simplify product isolation, sometimes allowing for direct crystallization from the reaction mixture, and enables the recycling of the solvent system. mdpi.com

Organocatalysis, which uses small organic molecules to accelerate reactions, is another burgeoning field. While specific examples for the synthesis of this compound are not detailed, the principles of organocatalysis, such as activating reactants through hydrogen bonding, can be applied to the key bond-forming steps in 2-aminoimidazole synthesis. mdpi.com For example, organocatalysts can be used in synergistic catalysis, where two different catalysts work in concert to activate both reaction partners, leading to reactions that would otherwise be impossible. mdpi.com

The table below highlights the advantages of using a deep eutectic solvent for the synthesis of 2-aminoimidazoles.

| Solvent System | Reaction Time | Atmosphere | Yield of 3a | Reference |

| ChCl-Gly (1:2) | 4-6 h | Air | 85% | mdpi.com |

| THF | ~12 h | Argon | 81% | mdpi.com |

Optimization of Synthetic Pathways for Research-Scale Production and Efficiency

The transition from a laboratory-scale synthesis to a more efficient research-scale production requires careful optimization of the reaction pathway. This involves selecting cost-effective starting materials, improving reaction conditions to maximize yield and minimize byproducts, and simplifying workup and purification procedures. researchgate.netnih.gov

For the synthesis of 2-aminoimidazoles, a practical route might involve a multi-step sequence that is amenable to scale-up. nih.gov A common approach is the condensation of an α-haloketone with a guanidine derivative. Optimization of this step could involve a dose-controlled addition of the reactants to manage exothermic events and improve the yield. nih.gov The choice of solvent is also critical; while traditional syntheses may use volatile organic compounds, greener alternatives like deep eutectic solvents have been shown to be highly effective and can simplify the process. mdpi.com

Chemical Reactivity and Strategic Derivatization of 1 Ethyl 5 Phenyl 1h Imidazol 2 Amine

Transformations Involving the Amine Functionality

The exocyclic amine group at the C2 position is a key site for derivatization, allowing for the introduction of a wide range of functional groups. This nucleophilic amine readily undergoes reactions such as acylation, sulfonylation, and alkylation.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding N-acylated products. These amides are often more stable and can serve as intermediates for further modifications.

Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in a suitable solvent like pyridine, affords the corresponding sulfonamides.

Diazotization: The primary amine can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This intermediate can then be subjected to various Sandmeyer-type reactions to introduce halides, cyano groups, or other functionalities at the C2 position.

Regioselective Modifications of Phenyl and Ethyl Substituents

The phenyl and ethyl groups attached to the imidazole (B134444) core also present opportunities for selective functionalization, although these are generally more challenging than modifying the amine group.

Phenyl Group: The phenyl ring at C5 can undergo electrophilic aromatic substitution. The directing effects of the imidazole ring, which is generally considered electron-withdrawing when attached to an aryl group, would favor substitution at the meta positions of the phenyl ring. However, the specific reaction conditions can influence the regioselectivity.

Ethyl Group: The ethyl group at the N1 position is relatively unreactive. However, radical halogenation could potentially occur at the methylene (B1212753) or methyl positions under specific conditions, providing a handle for further derivatization.

Table 2: Summary of Derivatization Strategies

| Functional Group | Reaction Type | Potential Reagents |

| Amine (at C2) | Acylation | Acetyl chloride, Benzoyl chloride |

| Amine (at C2) | Sulfonylation | p-Toluenesulfonyl chloride |

| Amine (at C2) | Diazotization | NaNO₂, HCl |

| Phenyl (at C5) | Electrophilic Substitution | HNO₃/H₂SO₄, Br₂/FeBr₃ |

Computational and Theoretical Investigations of 1 Ethyl 5 Phenyl 1h Imidazol 2 Amine Molecular Properties

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine electron distribution, from which a wealth of information about stability, reactivity, and spectroscopic properties can be derived.

Density Functional Theory (DFT) has become a standard and powerful quantum mechanical approach in materials science and computational chemistry for its balance of accuracy and computational efficiency. espublisher.com It is frequently used to investigate the electronic structure and properties of heterocyclic compounds, including imidazole (B134444) derivatives. nih.gov For these types of molecules, DFT calculations, often using the B3LYP (Becke, three-parameter, Lee–Yang–Parr) functional with a suitable basis set like 6-31G** or 6-311G(d,p), are employed to optimize the molecular geometry, finding the lowest energy conformation. espublisher.comnih.govresearchgate.net

These optimized geometries are then used to calculate various physicochemical and electronic parameters. nih.gov The process allows for a detailed understanding of the molecule's structural stability and electronic landscape. espublisher.com Studies on related pyrazolo[3,4-d]pyrimidine and benzimidazole (B57391) derivatives demonstrate that DFT is effective for analyzing vibrational spectra, molecular electrostatic potentials (MEP), and frontier molecular orbitals, which are crucial for understanding the molecule's reactivity and interaction modes. nih.govmdpi.com

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. espublisher.comnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital, indicating that charge transfer can easily occur within the molecule. nih.gov Conversely, a large energy gap implies higher kinetic stability and lower chemical reactivity. espublisher.com For various heterocyclic compounds, this energy gap is calculated using methods like DFT and Time-Dependent DFT (TD-DFT). espublisher.commaterialsciencejournal.org The distribution of the HOMO and LUMO across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attack. ajchem-a.com

Below is a table of representative HOMO-LUMO energy gaps calculated for various imidazole-related derivatives using different computational methods, illustrating the typical range of values for this class of compounds.

| Compound/Derivative Class | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Source |

| 1-phenyl-N-(benzomethyl)-N-(...)methanamine | DFT/B3LYP | -1.28 | -5.39 | 4.11 | researchgate.net |

| 1-Ethyl-4-phenyl-1,5-benzodiazepin-2-thione (EPBZ) | DFT/B3LYP/6-31++G | - | - | ~3.88 | espublisher.com |

| EPBZ Derivatives | DFT/B3LYP/6-31++G | - | - | 2.88 - 4.01 | espublisher.com |

| Imidazolo-Triazole Derivative (FP1) | DFT | -6.47 | - | - | ajchem-a.com |

| Imidazolo-Triazole Derivative (FP2) | DFT | -6.58 | - | - | ajchem-a.com |

| Imidazolo-Triazole Derivative (FP3) | DFT | -6.12 | - | - | ajchem-a.com |

| Imidazolo-Triazole Derivative (FP4) | DFT | -6.53 | - | - | ajchem-a.com |

Molecular Modeling and Dynamics Simulations for Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For a flexible molecule like 1-Ethyl-5-phenyl-1H-imidazol-2-amine, which contains rotatable bonds, conformational analysis is key to understanding its three-dimensional structure and behavior. The ethyl and phenyl groups can rotate relative to the central imidazole core, leading to different spatial arrangements or conformers.

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule over time. nih.gov By simulating the atomic motions of the molecule, MD can reveal its preferred conformations, the energy barriers between them, and how its shape might change in different environments (e.g., in solution or when binding to a protein). pensoft.net In studies of related heterocyclic compounds, MD simulations are used to validate the stability of ligand-protein complexes, often analyzing metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess how the ligand's position and the protein's structure change during the simulation. ajchem-a.comnih.gov Such analyses provide a dynamic picture of the molecule's behavior that is inaccessible through static modeling alone.

In Silico Prediction of Molecular Interactions and Binding Affinities

In silico techniques, particularly molecular docking, are essential for predicting how a ligand like this compound might interact with a biological target, such as a protein or enzyme. nih.gov Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. semanticscholar.org The results provide insights into the binding mode and the strength of the interaction, typically quantified as a binding energy or docking score. nih.gov

These studies identify key amino acid residues in the active site that interact with the ligand. nih.gov Common interactions for imidazole derivatives include hydrogen bonds, pi-pi stacking, arene-cation interactions, and hydrophobic contacts. semanticscholar.orgnih.gov For example, the nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors, while the phenyl ring can engage in pi-stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. mdpi.comnih.gov

The following table summarizes results from docking studies of various imidazole derivatives against different protein targets, showcasing the types of interactions and binding affinities that can be predicted computationally.

| Imidazole Derivative | Protein Target | Binding Affinity (kcal/mol) | Key Interactions Noted | Source |

| Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate | Sirtuin 2 (Sirt2) | -9.056 | Hydrogen bonds, pi-pi interactions | nih.gov |

| Ethyl 2-{2-phenyl-5-[4-(trifluoromethyl) phenyl]-1H-imidazol-4-yl} acetate | Sirtuin 1 (Sirt1) | -9.656 | Not specified | nih.gov |

| (5-Imidazol-2-yl-4-phenylpyrimidin-2-yl)[2-(2-pyridylamino)ethyl]amine | Glycogen Synthase Kinase 3 (GSK-3) | Not specified | Interactions with Ile62, Val70, Lys85 | nih.gov |

| N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine Derivative | Pancreatic Lipase | -9.5 | Hydrogen bonds, Pi-donor H-bond | europeanreview.org |

| Thiazole derivative with phenyl ring | Rho6 protein | -8.2 | Arene-cation interaction with Arg96 | semanticscholar.org |

| Thiazole derivative with methyl-phenyl group | Rho6 protein | -9.2 | H-bonding with Gln158, arene-cation with Arg108 | semanticscholar.org |

These predictive studies are crucial in drug discovery for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing. pensoft.net

Exploration of Structure Activity Relationships Sar in 1 Ethyl 5 Phenyl 1h Imidazol 2 Amine Scaffolds

Methodologies Employed in SAR Studies of Imidazole (B134444) Derivatives

The exploration of SAR in imidazole derivatives leverages a combination of experimental and computational techniques to build a comprehensive understanding of how structural modifications influence biological activity. oncodesign-services.com

Synthetic and Experimental Approaches: A primary methodology involves the synthesis of a series of analog compounds where specific parts of the 1-Ethyl-5-phenyl-1H-imidazol-2-amine scaffold are systematically modified. oncodesign-services.com This includes altering substituents on the phenyl ring, changing the ethyl group at the N-1 position, and modifying the 2-amine group. These synthesized derivatives then undergo biological testing to measure their activity, such as enzyme inhibition or receptor binding. oncodesign-services.comnih.gov The resulting data allows for the correlation of structural changes with shifts in biological efficacy. For instance, studies on thiadiazole-imidazole derivatives involved synthesizing a novel series of compounds and evaluating their anticancer activity to establish an initial SAR. nih.gov Similarly, research on 2-aminoimidazole derivatives involved creating a small combinatorial library to explore SAR at human adenosine (B11128) receptors. nih.gov

Computational and In Silico Methods: Computational approaches are indispensable for rationalizing and predicting SAR. Key methodologies include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR is a prominent technique used to build predictive models. nih.govrjptonline.org Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to correlate the 3D properties (steric, electrostatic, hydrophobic) of imidazole molecules with their biological activities. pku.edu.cnresearchgate.netnih.gov These models help in identifying which molecular fields are critical for activity and can guide the design of new, more potent derivatives. researchgate.netnih.gov

Molecular Docking: This computational method predicts the preferred orientation of a ligand when bound to a target protein. rjptonline.orgnih.gov For imidazole derivatives, docking studies help visualize the interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the active site of a biological target, like an enzyme or receptor. nih.govnih.gov This provides insight into why certain structural features enhance or diminish activity.

Activity Atlas Modeling: This visualization technique helps to identify the key features of imidazole derivatives that regulate their activity, aiding in the design of novel drugs. nih.gov

These methodologies are often used in an integrated fashion. For example, a set of synthesized imidazole derivatives can be used to build a 3D-QSAR model, which is then used to predict the activity of virtual compounds before undertaking their actual synthesis. nih.govrjptonline.org

Influence of Substituent Variations on Molecular Efficacy Profiles

The biological activity of the this compound scaffold is highly sensitive to the nature and position of various substituents. SAR studies have revealed several key trends regarding the influence of these variations.

Substituents on the Phenyl Ring: The electronic properties of substituents on the phenyl ring play a critical role.

Electron-withdrawing groups (EWGs): The presence of EWGs like nitro (NO₂), cyano (CN), or trifluoromethyl (CF₃) can significantly impact activity. In some studies on antimicrobial imidazoles, the presence of EWGs was found to be necessary for activity. nih.govresearchgate.net However, in other cases, placing EWGs at the meta position of the phenyl ring led to a loss of antifungal activity. nih.gov

Electron-donating groups (EDGs): Conversely, the introduction of EDGs such as a methyl group at the meta position has been shown to result in strong antifungal activity. nih.gov The position of the substituent is also crucial; para-substitution with either EWGs or EDGs often results in moderate to no activity. nih.govresearchgate.net

Substituents on the Imidazole Ring: Modifications to the substituents directly attached to the imidazole core also have a profound effect.

N-1 Position: The ethyl group at the N-1 position of the core molecule is a key site for modification. SAR studies on antifungal imidazoles have shown that the nature of the group at this position is a primary determinant of activity. nih.gov For instance, replacing the ethyl group with a benzyl (B1604629) or n-butyl group can lead to high antifungal activity. nih.gov However, introducing bulky substituents at this position can be unfavorable for activity. nih.gov

C-2 Position: The 2-amine group is fundamental for the molecule's interactions. In studies on 2-amino-benzimidazoles, optimizing the carbamate (B1207046) moiety at this position was crucial for improving binding affinity to biological targets. researchgate.net

Other Positions (C-4, C-5): The phenyl group at C-5 is a defining feature. Studies on 2,5-diarylated imidazoles show that the nature of the aryl group and its substituents are critical. nih.gov

Below is an interactive data table summarizing the general influence of substituent variations on the activity of imidazole derivatives based on published findings.

| Scaffold Position | Substituent Type | General Effect on Activity | Finding Source |

| Phenyl Ring (para) | Electron-withdrawing or -donating | Moderate to no activity | nih.govresearchgate.net |

| Phenyl Ring (meta) | Electron-withdrawing (e.g., CF₃, CN, NO₂) | Loss of activity | nih.govresearchgate.net |

| Phenyl Ring (meta) | Electron-donating (e.g., Methyl) | Strong activity | nih.gov |

| Imidazole N-1 | Benzyl or n-Butyl | High activity | nih.gov |

| Imidazole N-1 | Bulky groups | Unfavorable for activity | nih.gov |

Pharmacophore Modeling and Rational Ligand Design Principles

Pharmacophore modeling is a cornerstone of rational ligand design, allowing researchers to distill the complex SAR data into a simple 3D model of essential chemical features required for biological activity. mdpi.comnih.gov This model then serves as a template for designing or identifying new molecules with a higher probability of being active. youtube.com

Developing a Pharmacophore Model: For a class of compounds like imidazole derivatives, a pharmacophore model is typically generated from a set of structurally diverse molecules with known biological activities. nih.govrsc.org The model identifies the spatial arrangement of key features such as:

Hydrogen bond donors and acceptors.

Hydrophobic regions.

Aromatic rings.

Positively and negatively ionizable centers.

For example, a pharmacophore model for acidic microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) inhibitors was developed using known active compounds and consisted of four hydrophobic features, one aromatic ring, and one negatively ionizable feature. nih.gov The imidazole ring itself, with its unique electronic properties and ability to participate in hydrogen bonding, is often a central feature in these models. nih.govnih.gov

Rational Design and Virtual Screening: Once a pharmacophore model is validated, it becomes a powerful tool for rational drug design. nih.gov

Virtual Screening: The model can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features, effectively filtering for potential hits. nih.govrsc.org This accelerates the discovery of new chemical scaffolds.

De Novo Design: The pharmacophore provides a blueprint for designing entirely new molecules. Medicinal chemists can use the model to guide the placement of functional groups on the this compound scaffold to optimize interactions with the target. mdpi.com For example, if a model indicates a required hydrophobic pocket, modifications can be made to the phenyl or ethyl groups to better fill that space.

A "hybrid pharmacophore" approach has also been successfully employed, where fragments from different active molecules are combined. For instance, novel imidazole-1,2,3-triazole hybrids were designed based on this principle, leading to compounds with significant anticancer activity. mdpi.comnih.gov This strategy of combining known active motifs is a powerful method for generating new lead compounds. nih.gov

Correlation between Structural Features and Biological Target Recognition

The biological effect of this compound derivatives is predicated on their ability to recognize and bind to specific biological targets, such as enzymes or receptors. nih.gov The correlation between the molecule's structural features and this recognition process is fundamental to its mechanism of action.

The Role of the Imidazole Core: The imidazole ring is a privileged structure in medicinal chemistry due to its unique physicochemical properties. nih.govmdpi.com It is an electron-rich aromatic system with two nitrogen atoms, one of which (N-3) is basic and can act as a hydrogen bond acceptor, while the other (N-1), when protonated, can act as a hydrogen bond donor. mdpi.comnih.gov This amphoteric nature allows the imidazole ring to engage in a variety of non-covalent interactions, including:

Hydrogen bonds

Coordination with metal ions (e.g., in metalloenzymes)

Cation-π interactions

Hydrophobic interactions benthamdirect.comresearchgate.net

These interactions are critical for anchoring the ligand within the binding site of a protein. nih.govmdpi.com For example, in many enzyme inhibitors, the N-3 atom of the imidazole ring coordinates with an amino acid residue, such as Lys53, or a metal ion in the active site. mdpi.comresearchgate.net

Influence of Key Substituents:

The 2-Amine Group: The 2-amino group is a crucial feature for target recognition, often acting as a key hydrogen bond donor. Its presence and orientation are vital for establishing specific interactions that contribute to binding affinity. Modifications to this group can drastically alter the binding mode and potency. nih.gov

The 5-Phenyl Group: The phenyl ring typically engages in hydrophobic or π-stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in the target's binding pocket. nih.gov The nature and position of substituents on this ring can modulate the strength of these interactions and provide additional contact points.

Molecular Docking Insights: Molecular docking simulations provide a visual and energetic model of how these structural features interact with a biological target. mdpi.com Studies on various imidazole derivatives have shown that the imidazole core, along with its key substituents, forms a network of interactions that stabilize the ligand-protein complex. For instance, docking studies of imidazole derivatives into the active site of the SARS-CoV-2 main protease revealed that the compounds' binding affinity was a direct result of interactions with specific amino acid residues. mdpi.com Similarly, docking of imidazole derivatives into lanosterol (B1674476) 14α-demethylase showed that azole-heme coordination and π-π interactions were key to drug-receptor binding. researchgate.net

The table below provides a summary of the structural features and their likely roles in target recognition.

| Structural Feature | Likely Interaction Type(s) | Role in Target Recognition |

| Imidazole Ring (N-3) | Hydrogen bond acceptor, Metal coordination | Anchoring the molecule in the active site |

| Imidazole Ring (Aromatic System) | π-π stacking, Cation-π interactions | Orientation and stabilization |

| 2-Amine Group | Hydrogen bond donor | Specificity and affinity |

| 5-Phenyl Group | Hydrophobic, π-π stacking | Binding to hydrophobic pockets, affinity |

| 1-Ethyl Group | Hydrophobic | Fit within the binding site |

This intricate relationship between molecular structure and target recognition underscores the importance of SAR studies in the rational design of new therapeutic agents based on the this compound scaffold.

Mechanistic Insights into Interactions with Specific Biological Targets Non Clinical Context

Receptor Binding and Ligand-Receptor Recognition Studies

The imidazole (B134444) ring is a privileged scaffold in medicinal chemistry due to its unique recognition properties. researchgate.netrsc.org Its amphoteric nature allows it to participate in hydrogen bonding and coordinate with metals, enabling it to bind to a diverse range of receptors and enzymes. researchgate.netnih.gov

Research into 2-phenyl-imidazo[1,2-a]pyridine derivatives, which are structurally related to phenyl-imidazoles, has identified them as potent ligands for peripheral benzodiazepine (B76468) receptors (PBRs). nih.govresearchgate.net Structure-activity relationship studies of these compounds revealed that substituents on the phenyl ring that can act as hydrogen bond donors or acceptors lead to high binding affinity for the receptor. nih.govresearchgate.net This underscores the importance of specific, directed interactions in ligand-receptor recognition.

Table 2: Binding Affinity of Phenyl-Imidazole (PI) Derivatives for IDO (Data represents findings for a selection of studied derivatives)

| Compound | Modification | IDO Inhibition (IC50, μM) | Key Interaction |

|---|---|---|---|

| 4-Phenyl-imidazole (4-PI) | Base Compound | ~20 | Imidazole-Heme Coordination |

| Hydroxy-PI Derivative (1) | Hydroxyl group on phenyl ring | ~2 | Hydrogen bonding with S167 |

| Thiol-PI Derivative (17) | Thiol group on phenyl ring | ~2.2 | Interaction with C129/S167 |

| Thiol-PI Derivative (18) | Thiol group on phenyl ring | ~2.3 | Interaction with C129/S167 |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking Interactions)

The intermolecular interactions of 1-Ethyl-5-phenyl-1H-imidazol-2-amine with biological targets are crucial for understanding its potential mechanisms of action. While direct experimental studies on this specific compound are not extensively available in the public domain, a detailed analysis can be inferred from the behavior of its structural components—the imidazole ring, the phenyl group, and the ethyl substituent—and from studies of closely related phenyl-imidazole derivatives. The primary non-covalent interactions that are likely to govern its binding to biological macromolecules such as proteins are hydrogen bonding and π-stacking interactions.

Hydrogen Bonding:

The 2-amino-imidazole moiety of this compound is a key pharmacophore capable of participating in multiple hydrogen bond interactions. The exocyclic amine group (-NH2) can act as a hydrogen bond donor, while the sp2 hybridized nitrogen atom within the imidazole ring can serve as a hydrogen bond acceptor. These interactions are fundamental in the binding of similar imidazole-containing molecules to the active sites of enzymes and receptors.

For instance, studies on other phenyl-imidazole derivatives have highlighted the importance of hydrogen bonding in their biological activity. The imidazole group is often optimal for both its ability to bind to metal ions, such as the heme iron in enzymes like indoleamine 2,3-dioxygenase, and for its shape complementarity within binding pockets. nih.gov The nitrogen atoms of the imidazole ring can form crucial hydrogen bonds with amino acid residues like serine, which can significantly enhance binding affinity. nih.gov

π-Stacking Interactions:

The presence of both a phenyl ring and an imidazole ring in this compound suggests that π-stacking interactions play a significant role in its binding to biological targets. These interactions occur between aromatic rings and are important for stabilizing protein-ligand complexes. nih.gov The electron-rich nature of the imidazole ring enables it to participate in versatile non-covalent interactions, including enhancing π-π interactions. researchgate.net

There are several types of π-stacking interactions that can occur:

π-π Stacking: This can involve the stacking of the phenyl or imidazole ring with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan in a protein's binding site.

Cation-π Interactions: The electron-rich π-system of the phenyl or imidazole ring can interact favorably with cationic residues like lysine (B10760008) or arginine.

Polar-π Interactions: The introduction of electron-withdrawing or donating groups can polarize the π-system, enhancing electrostatic interactions. nih.gov

Detailed Research Findings:

While specific research on this compound is limited, studies on analogous compounds provide valuable insights. For example, research on 4-phenyl-imidazole derivatives as inhibitors of indoleamine 2,3-dioxygenase (IDO) revealed that substitutions on the phenyl ring could modulate binding affinity through electronic effects on the imidazole ring. nih.gov However, the primary increase in binding affinity for some analogs was attributed to specific protein-ligand interactions, such as hydrogen bonding with serine residues, rather than purely electronic effects. nih.gov

Furthermore, the development of α-helix mimetics based on an imidazole-phenyl-thiazole core underscores the utility of the phenyl-imidazole scaffold in disrupting protein-protein interactions. nih.gov These mimetics are designed to present substituents in a manner that mimics the key interacting residues of an α-helix, often involving a combination of hydrophobic and hydrophilic interactions, including hydrogen bonds and π-stacking. nih.gov

The tables below summarize the potential intermolecular interactions of this compound based on the analysis of its functional groups and data from related compounds.

Interactive Data Table: Potential Hydrogen Bonding Interactions

| Functional Group on Compound | Potential Interaction Type | Potential Amino Acid Partners in a Biological Target |

| Imidazole Ring Nitrogen | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine, Asparagine, Glutamine, Histidine |

| Exocyclic Amine (-NH2) | Hydrogen Bond Donor | Aspartate, Glutamate, Serine, Threonine, Main-chain carbonyls |

Interactive Data Table: Potential π-Stacking and Other Interactions

| Aromatic Ring on Compound | Potential Interaction Type | Potential Amino Acid Partners in a Biological Target |

| Phenyl Ring | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Phenyl Ring | Cation-π Interaction | Lysine, Arginine |

| Imidazole Ring | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Imidazole Ring | Metal Coordination | Heme iron (in specific enzymes) |

| Ethyl Group | Hydrophobic Interaction | Leucine, Isoleucine, Valine, Alanine |

Advanced Applications in Chemical Sciences and Materials Research Excluding Medicinal/clinical Focus

Role as Ligands in Homogeneous Catalysis (e.g., N-Heterocyclic Carbene Precursors)

There is no specific information in the reviewed literature on the use of 1-Ethyl-5-phenyl-1H-imidazol-2-amine as a precursor for N-heterocyclic carbene ligands in homogeneous catalysis. The general field of NHC-metal complexes is vast, with applications in cross-coupling reactions, metathesis, and many other transformations. scripps.eduresearchgate.net However, the performance and application of an NHC ligand are highly dependent on the specific substituents on the imidazole (B134444) ring. Without experimental data, the potential catalytic activity of a 1-Ethyl-5-phenyl-substituted NHC remains speculative.

Incorporation into Novel Functional Materials and Polymers

There is no available research detailing the incorporation of this compound into novel functional materials or polymers. Imidazole and carbazole (B46965) derivatives have been explored for applications in organic light-emitting diodes (OLEDs) and other functional materials. nih.gov The synthesis of polymers can involve the reaction of amines with various functional groups. However, no studies have been found that utilize this compound as a monomer or building block for such materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.